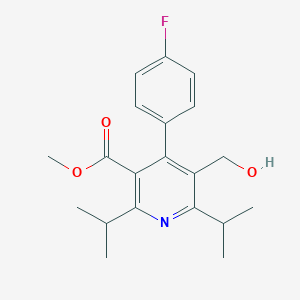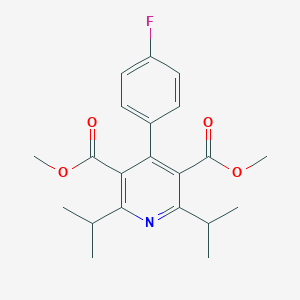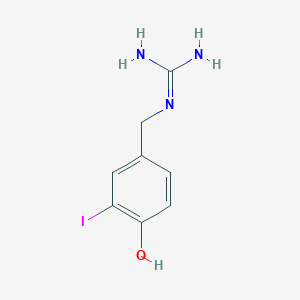
Farnesyl bromide
Overview
Description
Farnesyl bromide is a chemical compound with the molecular formula C15H25Br . It is also known as (2Z,6Z)-1-Bromo-3,7,11-trimethyl-2,6,10-dodecatriene . It has an average mass of 285.263 Da and a monoisotopic mass of 284.113953 Da .
Molecular Structure Analysis
Farnesyl bromide has a complex molecular structure. It contains a bromine atom attached to a carbon chain with multiple double bonds . The exact structure can be represented as (CH3)2C=CH [CH2CH2C (CH3)=CH]2CH2Br .Physical And Chemical Properties Analysis
Farnesyl bromide has a density of 1.1±0.1 g/cm3, a boiling point of 333.3±21.0 °C at 760 mmHg, and a flash point of 152.2±13.6 °C . It has a molar refractivity of 79.0±0.3 cm3 and a polarizability of 31.3±0.5 10-24 cm3 .Scientific Research Applications
Protein Prenylation
Farnesyl bromide plays a crucial role in protein prenylation, a universal covalent post-translational modification found in all eukaryotic cells . This process involves the attachment of a farnesyl group to proteins, which is important for protein-protein binding through specialized prenyl-binding domains . Farnesylation and geranyl geranylation are very important in C-terminal anchoring of proteins to the cell membrane .
Diversification of Natural Products
Prenylation, which involves the use of farnesyl bromide, plays a vital role in the diversification of natural products like flavonoids, coumarins, and isoflavonoids . Many prenylated compounds have been identified as active components in medicinal plants with biological activities .
Synthesis of Bioactive Compounds
Farnesyl bromide has been used in the preparation of S-trans, trans -farnesyl-L-cysteine methylester, a post-translational modified amino acid . It is also a starting reagent for the synthesis of (±)-farnesiferol A and (±)-farnesiferol C .
Membrane-Protein Interactions
The farnesyl chain, for example, is an isoprenoid molecule which attaches to proteins involved in many biological functions, from signal transduction (γ-G protein subunit) to cell growth (Ras) to nuclear structure (lamin B) . While not sufficient in itself to bind proteins to membranes, the attachment of the farnesyl chain is necessary for protein–membrane interactions and biological function .
Regulation of Biological Function
A specific role of the farnesyl chain in regulating biological function involves the lateral organization of proteins into membrane domains . Proteins/peptides attached to a prenyl chain (such as farnesyl) are observed to be excluded from these domains .
Safety and Hazards
Future Directions
Farnesyl bromide and related compounds are being studied for their potential applications in treating various diseases, including cancer . Future studies may explore the relationship between inhibition of farnesylated proteins and clinical antitumor activity . Additionally, the development of new farnesyl transferase inhibitors may provide insight into effective methods for combining these agents with other treatments .
Mechanism of Action
Target of Action
Trans,trans-Farnesyl bromide is primarily involved in the post-translational modification of proteins . It is used in the preparation of S-trans, trans-farnesyl-L-cysteine methylester, a post-translational modified amino acid . This suggests that the compound’s primary targets are proteins that undergo post-translational modifications.
Mode of Action
The compound interacts with its targets by attaching to proteins involved in many biological functions, from signal transduction to cell growth .
Biochemical Pathways
Trans,trans-Farnesyl bromide is derived from farnesyl pyrophosphate in the sterols biosynthetic pathway . It plays a role in regulating the virulence of various fungi species and modulating morphological transition processes . The compound is also involved in the synthesis of sterols with the ergostane skeleton, distinct from cholesterol .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of trans,trans-Farnesyl bromide is currently limited. It is known that the compound partitions into the membrane, a function of both the farnesyl chain’s affinity for the lipid bilayer as well as charge effects .
Result of Action
The addition of trans,trans-Farnesyl bromide has been found to interfere with the proliferation of certain cells, inhibiting the cell cycle without causing DNA fragmentation or loss of mitochondrial functionality . Furthermore, the compound can increase the bending rigidity of large unilamellar vesicles .
Action Environment
Environmental factors can influence the action, efficacy, and stability of trans,trans-Farnesyl bromide. For instance, the compound should be stored at a temperature of 2-8°C . Moreover, it is recommended to handle the compound only outdoors or in a well-ventilated area due to its potential to cause respiratory irritation .
properties
IUPAC Name |
(2E,6E)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25Br/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFMBFMTJFSEEY-YFVJMOTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCBr)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CBr)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Farnesyl bromide | |
CAS RN |
28290-41-7 | |
| Record name | trans,trans-Farnesyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)



![2-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B17171.png)







